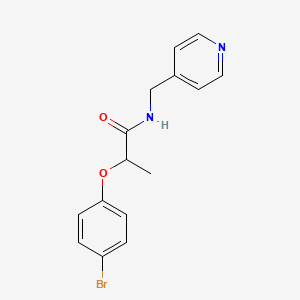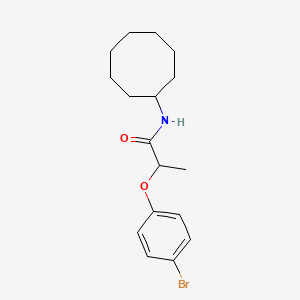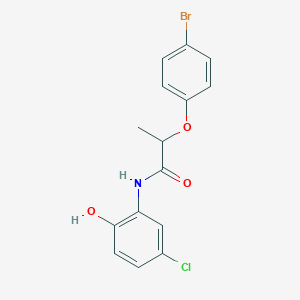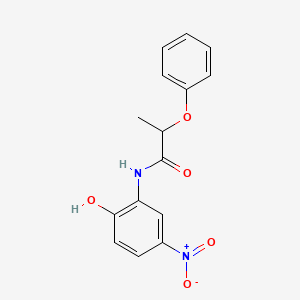
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide
描述
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide, also known as BPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in various diseases. BPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry. The compound has a molecular weight of 349.28 g/mol and a chemical formula of C16H16BrN2O2.
作用机制
The exact mechanism of action of 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the activity of several enzymes, including histone deacetylases, which play a critical role in the regulation of gene expression. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. The compound has also been found to modulate the activity of several enzymes and signaling pathways involved in various cellular processes. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to cross the blood-brain barrier, suggesting its potential as a therapeutic agent in neurological disorders.
实验室实验的优点和局限性
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages as a research tool, including its high potency, selectivity, and low toxicity. The compound can be easily synthesized and purified, making it readily available for in vitro and in vivo studies. However, 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide, including the identification of its molecular targets and the optimization of its pharmacological properties. Further studies are needed to elucidate the precise mechanism of action of 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide and its potential as a therapeutic agent in various diseases. The development of novel analogs of 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide with improved pharmacokinetic and pharmacodynamic properties may also be an area of future research.
科学研究应用
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-4-2-13(16)3-5-14)15(19)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJFDOMIIUGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111859.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)





![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)

![4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4111935.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)